2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Overview
Description
The compound “2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used as a medicine intermediate .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “this compound” from the web search results .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12BrN3O . The molecular weight is 282.14 g/mol . The InChI string is InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 . The canonical SMILES string is CC©(C1=CN(N=N1)C2=CC=C(C=C2)Br)O .
Chemical Reactions Analysis
Unfortunately, I could not find specific information on the chemical reactions of “this compound” from the web search results .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :
Scientific Research Applications
Antifungal Applications : The synthesis of 1,2,3-triazole derivatives, including compounds similar to the one , has been studied for their antifungal properties. For example, Lima-Neto et al. (2012) synthesized a range of these compounds and found them effective against various Candida species. They suggested that modifying the structure could yield better drug candidates in the future (Lima-Neto et al., 2012).
Applications in Fluorescent Biomarkers : Pelizaro et al. (2019) explored the use of triazoanilines, synthesized from components including a similar triazole compound, as fluorescent markers. These markers have potential applications in biodiesel quality control, demonstrating low acute toxicity in various biological models, which suggests their safe use in environmental exposure (Pelizaro et al., 2019).
Antibacterial Properties : The compound and its derivatives have also been evaluated for their antibacterial properties. Kaushik et al. (2020) synthesized a series of sulfonamide containing 1,2,3-triazoles and found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Kaushik et al., 2020).
Potential in Antimicrobial Screening : Other studies, like those by Shaikh et al. (2014), have also synthesized derivatives of this compound and evaluated them for their antimicrobial activity against various bacteria and fungi, suggesting its broader potential in antimicrobial applications (Shaikh et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(4-bromophenyl)triazol-4-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIHPLASTHLNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674330 | |
Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-34-3 | |
Record name | 1-(4-Bromophenyl)-α,α-dimethyl-1H-1,2,3-triazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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